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Compound of Interest

Compound Name: 4-(Butan-2-ylidene)azepane

Cat. No.: B13326355 Get Quote

Executive Summary: The Azepane Challenge
Azepane (homopiperidine) rings are increasingly prevalent in medicinal chemistry (e.g.,

antihistamines, opioids) due to their ability to orient substituents into unique 3D vectors

unavailable to 5- or 6-membered rings. However, their characterization via Mass Spectrometry

(MS) presents distinct challenges:

Conformational Flexibility: The 7-membered ring adopts multiple twist-chair/twist-boat

conformations, influencing ionization stability.

Isomeric Overlap: Azepanes are often isomeric with substituted piperidines (6-membered)

and pyrrolidines (5-membered). Distinguishing these requires identification of specific ring-

contraction and

-cleavage markers.

Fragmentation Complexity: Unlike piperidines, which often yield a single dominant base

peak, azepanes frequently display complex spectra with competing fragmentation pathways

(ring opening vs. ring contraction).

Comparative Analysis: Ring Size Effects
To positively identify an azepane core, one must differentiate it from its lower homologs. The

table below contrasts the Electron Ionization (EI) signatures of unsubstituted saturated nitrogen

heterocycles.
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Table 1: MS Profiling of Nitrogen Heterocycles (EI, 70 eV)
Feature Pyrrolidine (5-ring) Piperidine (6-ring) Azepane (7-ring)

Formula / MW / 71 Da / 85 Da / 99 Da

Molecular Ion (

)
Weak Moderate

Strong (Relatively

stable)

Base Peak

(Diagnostic)

m/z 70 (

)

m/z 84 (

)
m/z 56 or m/z 43

-Cleavage Ion m/z 70 m/z 84

m/z 98 (

) is observed but often

not base

Ring Contraction Rare Minor

Major Pathway (Loss

of

)

Common Neutral

Losses
H•, H•, (28 Da),

(42 Da)

N-Methyl Analog Base

Peak
m/z 84 m/z 98

m/z 112 (often

accompanied by m/z

96, 70)
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Critical Insight: While pyrrolidine and piperidine are dominated by the

ion (removal of

-hydrogen), azepane derivatives often undergo ring opening followed by C-C bond

scission, redistributing ion intensity to lower masses (e.g., m/z 56, 70).

Deep Dive: Fragmentation Mechanisms
The fragmentation of azepane derivatives under Electron Ionization (EI) is driven by the radical

site on the nitrogen atom.

Mechanism A: -Cleavage and Ring Opening (Dominant)
Ionization: Removal of a non-bonding electron from Nitrogen yields the radical cation (

).

-Cleavage: Homolytic fission of the C(2)-C(3) bond opens the ring, forming a distonic
iminium ion.

Secondary Fragmentation: The acyclic isomer undergoes H-rearrangements (McLafferty-

type) or C-C cleavage to expel neutral alkenes.

Mechanism B: Ring Contraction (Diagnostic)
A unique feature of the 7-membered ring is the facile loss of ethylene (

) to form a pseudo-pyrrolidine cation.

Pathway:

This explains the presence of "5-membered ring" markers in 7-membered ring spectra.

Visualization: Azepane Fragmentation Pathways
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The following diagram illustrates the competing pathways for N-methylazepane (a common

drug pharmacophore).

Molecular Ion (M+•)
N-Methylazepane

m/z 113

Distonic Iminium Ion
(Ring Open)

Ring Opening

[M-H]+
m/z 112

(Iminium)

- H• (Alpha Cleavage)

Loss of C2H4
(Ring Contraction)

Fragment m/z 57
(CH2=N(Me)-CH2+)

- C4H8 (Butene)

Fragment m/z 44
(CH2=NHMe+)

- C5H9•

Fragment m/z 85
(Pseudo-Piperidine)

Recyclization?

Click to download full resolution via product page

Caption: Fragmentation cascade of N-methylazepane showing competition between simple

hydride loss (m/z 112) and ring-scission pathways generating lower mass fragments.

Experimental Protocol: Structural Validation
To unambiguously confirm an azepane structure and rule out isomeric piperidines, follow this

self-validating workflow.

Phase 1: Soft Ionization (ESI-MS)
Goal: Confirm Molecular Weight and Elemental Composition.

Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.
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Mode: Positive Ion (

).

Criteria: Identify parent peak (e.g., m/z 114.12 for N-methylazepane).

In-Source CID: Increase cone voltage (20V -> 60V). Azepanes are generally more stable to

in-source fragmentation than their piperidine isomers due to the flexibility of the ring

absorbing vibrational energy.

Phase 2: Hard Ionization (EI-GC/MS) or MS/MS
Goal: Fingerprinting.

Method: GC-MS (70 eV) or ESI-MS/MS (Collision Energy Ramp 10-50 eV).

Diagnostic Check:

Step A: Look for

. If it is the sole dominant peak, suspect Piperidine/Pyrrolidine. If significant lower mass
fragments (m/z 42, 43, 56) are present alongside M+, suspect Azepane.

Step B: Check for m/z 56 (

) and m/z 43 (

). These are characteristic of azepane ring disintegration.

Step C (Isomer Differentiation): Compare the ratio of

to

. Azepanes often show a higher abundance of the molecular ion relative to fragments
compared to substituted piperidines which fragment avidly to the stable piperidinium ion.

Workflow Diagram
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Caption: Decision tree for differentiating saturated nitrogen heterocycles based on

fragmentation intensity profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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